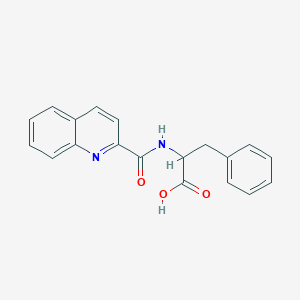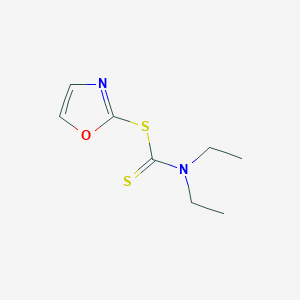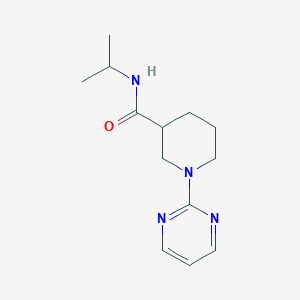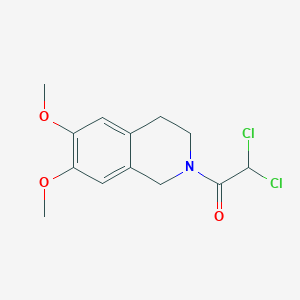
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one is a compound that belongs to the class of selenopyrimidines. These compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the molecular structure imparts distinct characteristics that differentiate it from other pyrimidine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of a selenourea derivative with a suitable aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the selenopyrimidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenoxo group to a selenol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenopyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex selenopyrimidine derivatives.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with biological molecules through the selenium atom. Selenium can form strong bonds with sulfur-containing amino acids in proteins, leading to the modulation of enzyme activity and cellular processes. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1H-benzotriazole: Known for its use in industrial applications as a corrosion inhibitor and UV stabilizer.
5-Methyl-1H-tetrazole: Used in the preparation of antifungal agents and quinoline derivatives.
3-[(Methylamino)methyl]-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cc]indole: Exhibits a broad spectrum of biological properties, including potential CNS activity.
Uniqueness
5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H8N3OSe |
|---|---|
Poids moléculaire |
217.12 g/mol |
InChI |
InChI=1S/C6H8N3OSe/c1-7-2-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H,8,9,10) |
Clé InChI |
MQBNKAPNUDLILZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CN=C(NC1=O)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)


![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)





![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)
![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)

